molecular formula C11H10ClNO B050148 2-Chloro-6-methoxy-3-methylquinoline CAS No. 123990-76-1

2-Chloro-6-methoxy-3-methylquinoline

Cat. No. B050148
M. Wt: 207.65 g/mol
InChI Key: TVLTWDTZDXOKCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-6-methoxy-3-methylquinoline derivatives often involves multistep reactions including cyclization, nitrification, chlorination, and methoxylation. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline showcases a process starting from 4-methoxyaniline through three steps: cyclization, nitrification, and chlorination, achieving an 85% yield under mild conditions suitable for large-scale production (Zhao, Lei, & Guo, 2017).

Molecular Structure Analysis

Molecular characterization techniques such as NMR, MS, and X-ray powder diffraction data provide detailed insights into the structure of 2-Chloro-6-methoxy-3-methylquinoline derivatives. For example, N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline's structure was elucidated using 1H and 13C NMR, Fourier transform-infrared, and gas chromatography-mass spectrometry, revealing its orthorhombic crystallization (Pinilla, Henao, Macías, Romero Bohórquez, & Kouznetsov, 2012).

Scientific Research Applications

  • Synthesis and Biological Activities :

    • Novel 2-chloroquinolin-3-yl ester derivatives were synthesized and evaluated for their ABTS radical-scavenging and antimicrobial activities. Specifically, a compound with 2-chloro-6-methoxyquinolin-3-yl methyl 2,4-dichlorobenzoate structure exhibited significant antimicrobial activity against various bacterial and fungal species (Tabassum et al., 2014).
  • Chemical Synthesis :

    • A method was developed for synthesizing 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline, suitable for large-scale production (Zhao, Lei, & Guo, 2017).
  • Chemosensor Development :

    • 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 demonstrated selective response to Cd2+ ions, suggesting potential applications in detecting cadmium in waste effluent streams and food products (Prodi et al., 2001).
  • Pharmaceutical Applications :

    • Methoxy-substituted 3-formyl-2-phenylindoles, including a derivative with a 6-methoxy-2-(4-methoxyphenyl)indole structure, showed cytostatic activity and disrupted microtubule assembly, akin to the action of colchicine, indicating potential use in cancer treatment (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
  • Antileishmanial Activity :

    • A study on lepidines (6-methoxy-4-methyl-8-aminoquinoline derivatives) in a hamster-Leishmania donovani model found these compounds to be significantly more effective than standard antimonial drugs, suggesting their potential in treating leishmaniasis (Kinnamon, Steck, Loizeaux, Hanson, Chapman, & Waits, 1978).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The signal word for this compound is “Danger” and it has GHS05, GHS07 pictograms .

properties

IUPAC Name

2-chloro-6-methoxy-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-5-8-6-9(14-2)3-4-10(8)13-11(7)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLTWDTZDXOKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)OC)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406786
Record name 2-chloro-6-methoxy-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methoxy-3-methylquinoline

CAS RN

123990-76-1
Record name 2-chloro-6-methoxy-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-methoxy-3-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Hamaguchi, N Masuda, S Miyamoto, Y Shiina… - Bioorganic & Medicinal …, 2015 - Elsevier
… Compound 27h was prepared from 2-chloro-6-methoxy-3-methylquinoline (26h) in a manner similar to that described for compound 27c, with a yield of 33% as a beige solid. H NMR (…
Number of citations: 24 www.sciencedirect.com
濵口渉 - 2016 - u-shizuoka-ken.repo.nii.ac.jp
第二節 化合物の合成 9 第三節 PDE10A 阻害活性および代謝安定性の評価結果ならびに考察 13 第四節 行動薬理試験における薬効評価 19 第五節 本章のまとめ 22 第二章 CYP3A4 阻害を減弱…
Number of citations: 4 u-shizuoka-ken.repo.nii.ac.jp

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